molecular formula C6H3BrFI B056243 4-Bromo-1-fluoro-2-iodobenzene CAS No. 116272-41-4

4-Bromo-1-fluoro-2-iodobenzene

Cat. No.: B056243
CAS No.: 116272-41-4
M. Wt: 300.89 g/mol
InChI Key: JNETZJWWXCLUKM-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₃BrFI. It is a polysubstituted benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-iodobenzene typically involves the diazotization reaction of 2-fluoro-4-iodoaniline. The process begins with the addition of water and concentrated hydrochloric acid to 2-fluoro-4-iodoaniline, followed by cooling to -20°C. Sodium nitrite is then added dropwise to the mixture, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce various oxygenated compounds .

Scientific Research Applications

4-Bromo-1-fluoro-2-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki and Heck reactions.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of electronic materials and liquid crystals.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2-iodobenzene
  • 4-Fluoro-3-iodobromobenzene
  • 4-Bromo-2-fluoro-1-iodobenzene

Comparison: 4-Bromo-1-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and iodine atoms, making it particularly useful in specialized synthetic applications .

Properties

IUPAC Name

4-bromo-1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNETZJWWXCLUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382266
Record name 4-bromo-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116272-41-4
Record name 4-bromo-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
N#[N+]c1cc(Br)ccc1F
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reactant
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N#[N+]c1cc(Br)ccc1F
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reactant
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Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (1.71 g) in water (4 cm3) was added dropwise to a stirred mixture of 5-bromo-2-fluoroaniline (4.5 g), water (15 cm3), ice (15 g) and concentrated sulphuric acid (1.8 cm3) at a temperature maintained at 0°-5° C. The reaction mixture was stirred for 30 minutes, and further concentrated sulphuric acid (0.4 cm3) added. The resultant solution, containing 5-bromo-2-fluorobenzenediazonium sulphate, was then added dropwise to a solution of potassium iodide (4.23 g) in water (10 cm3) at a temperatue of 5°-6° C.; vigorous effervescence was observed during the addition. When the addition was complete, the reaction mixture was allowed to warm to the ambient temperature (22° C.) and was then extracted twice with diethyl ether. The combined extracts were washed successively with brine and sodium thiosulphate solutions, dried over anhydrous magnesium sulphate, filtered and concentrated by evaporation of the solvent under reduced pressure. The residual oil was purified by flash column chromatography, using a silica gel support and eluting with petroleum ether (boiling range 40°-60° C.) containing 4% by volume diethyl ether, to give 4-bromo-1-fluoro-2-iodobenzene (4.63 g) as a colourless oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
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solvent
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15 mL
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solvent
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0.4 mL
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reactant
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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Name
5-bromo-2-fluorobenzenediazonium sulphate
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
4.23 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-fluoro-2-iodobenzene
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4-Bromo-1-fluoro-2-iodobenzene
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4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 4
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4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 5
4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 6
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4-Bromo-1-fluoro-2-iodobenzene

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